molecular formula C16H20N2O2 B6912331 N-(2,2-dimethylcyclopentyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

N-(2,2-dimethylcyclopentyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B6912331
M. Wt: 272.34 g/mol
InChI Key: OCJTZYZGHPGCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethylcyclopentyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine core and a dimethylcyclopentyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(2,2-dimethylcyclopentyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-6-7-12-11(17-10)9-13(20-12)15(19)18-14-5-4-8-16(14,2)3/h6-7,9,14H,4-5,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJTZYZGHPGCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3CCCC3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,2-dimethylcyclopentyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor.

    Introduction of the dimethylcyclopentyl group: This step often involves a Friedel-Crafts alkylation reaction, where the furo[3,2-b]pyridine core is alkylated with a dimethylcyclopentyl halide in the presence of a Lewis acid catalyst.

    Carboxamide formation:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability, often utilizing continuous flow reactors and other advanced techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

N-(2,2-dimethylcyclopentyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or furan rings are replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures tailored to the desired transformation.

Scientific Research Applications

N-(2,2-dimethylcyclopentyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its interactions with biological targets such as enzymes and receptors.

    Medicine: Research has focused on its potential therapeutic applications, including its use as an inhibitor of specific enzymes or as a modulator of biological pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylcyclopentyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

N-(2,2-dimethylcyclopentyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    Pyridine derivatives: Compounds like pyridine-2-carboxamide and its analogs share structural similarities and may exhibit similar chemical and biological properties.

    Furan derivatives: Furo[3,2-b]pyridine derivatives with different substituents can provide insights into the structure-activity relationships and the impact of various functional groups on the compound’s properties.

    Cyclopentyl derivatives: Compounds with cyclopentyl groups, such as dimethylcyclopentyl carboxamides, can be compared to understand the influence of the cyclopentyl moiety on the compound’s behavior.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.